1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane
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Overview
Description
1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva.
This compound is a hydrocarbon.
Scientific Research Applications
Molecular and Crystal Structure
- 1-Methyl-3-(2-methyl-2-propenyl)-cyclopentane's structure has been analyzed through x-ray crystal studies, revealing that in solid form, it occurs in the enol form, bound together by strong hydrogen bonds forming infinite chains (Chertanova et al., 1991).
Copolymerization with Ethylene
- This compound plays a role in the synthesis of crystalline methylene-1,2-cyclopentane random copolymers, generated by copolymerization with ethylene and 1,3-butadiene, providing insight into the thermal properties and structure of these copolymers (Pragliola et al., 2013).
Potential in H2 Storage
- The compound's properties relevant to H2 storage applications, such as viscosity, thermal stability, and H2 gas stream purity, have been characterized, indicating its potential as a promising H2 storage material (Luo et al., 2013).
Photoinduced Electron Transfer and Radiolytic Oxidation
- Studies on cyclopentane-1,3-diyl radical cations derived from this compound have been conducted, focusing on photoinduced electron transfer and radiolytic oxidation processes (Adam et al., 1994).
Photochemical and Thermal Isomerizations
- Research on the photochemistry of 1-acyl-2-cyclopentenes, which includes compounds like this compound, has explored their behavior under irradiation and thermal conditions, shedding light on their potential in various chemical transformations (Schaffner, 1976).
Intramolecular Carbolithiation
- The compound has been used in stereoselective syntheses of 1,2-dialkyl-1-phenyl cyclopentanes, involving intramolecular carbolithiation of olefins (Krief et al., 1996).
Hydrogen Transfer and Intramolecular Cycloaddition
- It has been involved in studies on the activation parameters for 1,5-hydrogen transfer and intramolecular cycloaddition, important for understanding its reactivity in various chemical contexts (Peterson & Carpenter, 1993).
Synthesis of Tricyclic Spiro Compounds
- The compound has been used in the synthesis of tricyclic spiro compounds, demonstrating its utility in complex organic synthesis (Balbolov et al., 2005).
Properties
Molecular Formula |
C10H18 |
---|---|
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methyl-3-(2-methylprop-2-enyl)cyclopentane |
InChI |
InChI=1S/C10H18/c1-8(2)6-10-5-4-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
LRXVCZRWTBKTGT-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1)CC(=C)C |
Canonical SMILES |
CC1CCC(C1)CC(=C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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